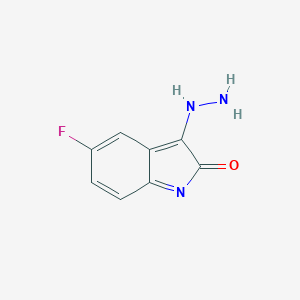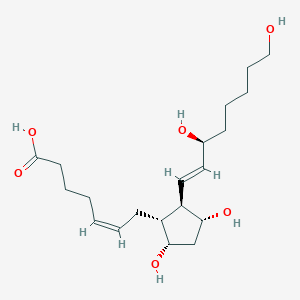
20-hydroxy-PGF2alpha
Overview
Description
20-hydroxy Prostaglandin F2α (20-hydroxy PGF2α) is the ω-oxidation product of PGF2α. Cultured type II alveolar cells from pregnant rabbits metabolize exogenous PGF2α via microsomal cytochrome P450 ω-oxidation, producing 20-hydroxy PGF2α and its 15-hydroxy PGDH metabolites. Cells from male rabbits exhibit only the 15-hydroxy PGDH pathway.
Scientific Research Applications
Prostaglandins in Placental Function
20-Hydroxy-PGF2alpha plays a role in placental function. It impacts placental protein synthesis, which varies depending on the gestational age of the placenta and the dosage of the prostaglandin. This prostaglandin synthesized by the uterine decidua acts as a local hormone, influencing placental cells and potentially affecting placental protein synthesis and growth (Genbačev, 1979).
Regulation in Bovine Corpora Lutea
Prostaglandin F2alpha, which includes this compound, has distinct effects on early and mid-cycle bovine corpora lutea. Its action varies depending on the stage of the cycle, affecting intracellular processes differently in early and mid-cycle CL (Tsai & Wiltbank, 1998).
Impact on Luteal Progesterone Metabolism
In bovine studies, this compound affects luteal synthesis of progesterone and its metabolites. Administration of this prostaglandin leads to a decline in serum concentrations of progesterone and alterations in other related steroids, indicating its role in modulating reproductive hormone levels (Waite, Holtan, & Stormshak, 2005).
Analysis in the Corpus Luteum of the Buffalo Cow
This compound is involved in the regulation of progesterone catabolism during luteolysis in mammals, as observed in buffalo cows. Its role in the corpus luteum, affecting progesterone levels, highlights its significance in reproductive physiology (Sudeshna, Anand, & Medhamurthy, 2013).
Activation of Ocular Prostaglandin F2alpha Receptor
This compound activates the prostaglandin F2alpha receptor in the eye, potentially influencing intraocular pressure and other ocular functions. This suggests its potential application in ophthalmology (Kunapuli, Lawson, Rokach, & FitzGerald, 1997).
Prostaglandin F2alpha-Induced Enzyme Activity
The compound induces the activity of 20alpha-hydroxysteroid dehydrogenase in the corpus luteum, impacting progesterone catabolism. This is crucial for understanding its role in reproductive endocrinology (Stocco, Zhong, Sugimoto, Ichikawa, Lau, & Gibori, 2000).
Cloning and Characterization in Ram Seminal Vesicles
This compound is synthesized in ram seminal vesicles, contributing to reproductive physiology. Understanding its synthesis and function in seminal vesicles offers insights into male reproductive biology (Bylund & Oliw, 2001).
Regulation of Arachidonic Acid Metabolites in Macrophages
This compound plays a role in the regulation of arachidonic acid metabolites in macrophages, highlighting its significance in immune responses and inflammation (Scott, Zrike, Hamill, Kempe, & Cohn, 1980).
Metabolism and Vasoconstrictor Metabolites
This compound's metabolism by cyclooxygenase leads to the formation of vasoconstrictor metabolites, suggesting its potential impact on vascular physiology and pathology (Schwartzman, Falck, Yadagiri, & Escalante, 1989).
Cell Proliferation in Cultured Mouse Fibroblasts
The compound initiates DNA synthesis and cell proliferation in mouse fibroblast cultures, indicating its potential application in cellular biology and tissue engineering (de Asúa, Clingan, & Rudland, 1975).
Alteration of Extracellular Matrix in Human Ciliary Muscle Cells
This compound induces changes in the extracellular matrix around human ciliary muscle cells, relevant to ophthalmic research and potential therapeutic applications (Lindsey, Kashiwagi, Kashiwagi, & Weinreb, 1997).
Prostaglandin F2alpha and the Human Sympathetic Nervous System
Its interaction with the sympathetic nervous system has been studied, providing insights into its broader physiological impacts (Mueller, Fishburne, Brenner, Braaksma, Staurovsky, Hoffer, & Hendricks, 1972).
Mechanism of Action
Target of Action
The primary target of 20-hydroxy-PGF2alpha is the Prostaglandin F2α receptor (FP) . This receptor is a key player in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis . It is required for female reproductive function such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .
Mode of Action
This compound interacts with its target, the FP receptor, to induce a variety of biological responses. Through the FP receptor, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . It also induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats
Biochemical Pathways
This compound is the omega-oxidation product of PGF2alpha via P450 omega-oxidation . Prostanoids, including PGF2alpha, are generated through PGH synthase (PGHS) – known commonly as cyclooxygenase (COX), in response to a wide variety of stimuli acting as paracrine or autocrine manner . The biological functions of PGs could be modulated at multiple levels such as COX, PG synthases, and downstream receptors .
Pharmacokinetics
Studies on pgf2alpha, from which this compound is derived, show that horses are about five times more sensitive to the luteolytic effect of pgf2alpha than cattle . This suggests that the metabolic clearance of PGF2alpha is slower in mares than in heifers .
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It promotes the expression of certain genes in cardiomyocytes, induces cardiac myocyte hypertrophy, and stimulates cardiac growth .
Biochemical Analysis
Biochemical Properties
20-Hydroxy-PGF2alpha interacts with various enzymes and proteins. It is actively biosynthesized in various organs of mammals . The compound is involved in the contraction of pulmonary arteries . It is also involved in the synthesis of prostaglandins, which are hormone-like lipid compounds often found in animals and humans .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, through the Prostaglandin F2alpha receptor, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it rapidly converts progesterone to 20α-hydroxyprogesterone by promoting 20α-hydroxysteroid dehydrogenase (20α-HSD) expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been observed that the compound has threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and its localization or accumulation can be affected .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-2-[(E,3S)-3,8-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-19,21-24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16+,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXUYZDBZCLAQO-UNKHNRNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCCCCO)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCCCCO)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



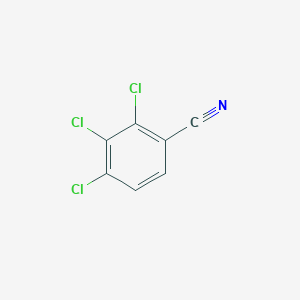

![[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate](/img/structure/B31833.png)
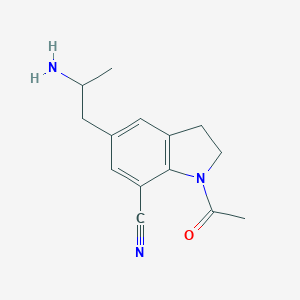
![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)

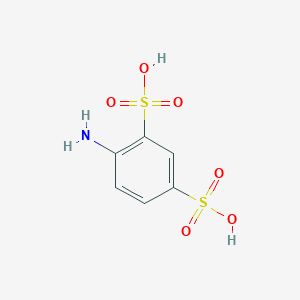



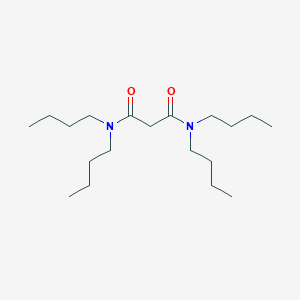
![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)
